Sodium 2-oxopentanoate

Description

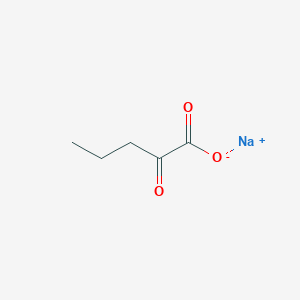

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-2-3-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAYYZDRYXSSMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1821-02-9 (Parent) | |

| Record name | Sodium 2-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80156418 | |

| Record name | Sodium 2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13022-83-8 | |

| Record name | Sodium 2-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium 2-oxopentanoate. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of its metabolic significance.

Core Physicochemical Data

This compound (CAS No. 13022-83-8) is the sodium salt of 2-oxopentanoic acid, a five-carbon alpha-keto acid. As a sodium salt of a carboxylic acid, it is expected to be a white crystalline solid at room temperature.[1] Many sodium salts are highly water-soluble, and this trend is anticipated for this compound, particularly given its relatively short carbon chain which limits hydrophobic character.[2][3]

The thermal decomposition of sodium carboxylates typically occurs at high temperatures, often preceding melting.[4][5] Therefore, a distinct boiling point for this compound is not expected under normal atmospheric conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NaO₃ | [6] |

| Molecular Weight | 138.10 g/mol | [6] |

| Appearance | White crystalline solid (expected) | [1] |

| Melting Point | Decomposes at high temperature | [4][5] |

| Boiling Point | Not applicable (decomposes) | [4][5] |

| Solubility | Soluble in water | [2][3] |

| pKa (of 2-oxopentanoic acid) | The pKa of the corresponding acid, 2-oxopentanoic acid, is complex due to the equilibrium between the keto and hydrated forms in aqueous solution. |

Metabolic Significance: Branched-Chain Amino Acid Catabolism

This compound is a key intermediate in the metabolic breakdown of branched-chain amino acids (BCAAs), specifically isoleucine.[7][8] The catabolism of BCAAs primarily occurs in extra-hepatic tissues like muscle.[7] The initial step is a transamination reaction, followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8][9]

References

- 1. Monosodium glutamate - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]

- 6. sodium,2-oxopentanoate, CasNo.13022-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 8. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis and Purification of 2-Oxopentanoic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-oxopentanoic acid sodium salt, a valuable intermediate in the pharmaceutical and chemical industries. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and reaction mechanisms.

Overview

2-Oxopentanoic acid, also known as α-ketovaleric acid, and its corresponding sodium salt are important building blocks in organic synthesis.[1][2] The sodium salt, with the chemical formula C₅H₇NaO₃, is often preferred due to its increased stability and solubility in aqueous media, making it easier to handle in various applications.[1] This guide will focus on a common and reliable synthetic route: the Claisen condensation of ethyl propionate and diethyl oxalate to yield ethyl 2-oxopentanoate, followed by saponification to the desired sodium salt.

Chemical Properties:

| Property | Value |

| Chemical Formula (Acid) | C₅H₈O₃[3] |

| Molar Mass (Acid) | 116.11 g/mol [3] |

| CAS Number (Acid) | 1821-02-9[3] |

| Chemical Formula (Sodium Salt) | C₅H₇NaO₃[2] |

| Molar Mass (Sodium Salt) | 138.09 g/mol |

| CAS Number (Sodium Salt) | 13022-83-8[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water[1] |

Synthesis Pathway

The synthesis of 2-oxopentanoic acid sodium salt can be efficiently achieved through a two-step process. The first step involves a Claisen condensation reaction between ethyl propionate and diethyl oxalate to form the intermediate, ethyl 2-oxopentanoate. The subsequent step is the saponification of this ester to yield the final sodium salt.

Step 1: Synthesis of Ethyl 2-Oxopentanoate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[4] In this synthesis, the enolate of ethyl propionate attacks the electrophilic carbonyl of diethyl oxalate.

Reaction Mechanism:

Experimental Protocol (Adapted from a similar procedure[5]):

-

Preparation: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

-

Base Preparation: In the flask, dissolve sodium metal (1.0 g atom) in absolute ethanol (3 moles).

-

Reaction Mixture: Cool the resulting sodium ethoxide solution in an ice-water bath. A mixture of ethyl propionate (3 moles) and diethyl oxalate (3 moles) is added slowly through the dropping funnel, ensuring the temperature is maintained.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to come to room temperature. The reaction mixture is then heated on a water bath to distill off the ether and ethanol.

-

Workup: The residue is cooled and treated with a cold 33% acetic acid solution to neutralize the mixture. The product is then extracted with diethyl ether. The organic layers are combined, washed with a sodium bicarbonate solution and then with water, and finally dried over anhydrous sodium sulfate.

-

Purification of Intermediate: The solvent is removed by distillation, and the crude ethyl 2-oxopentanoate is purified by vacuum distillation.

Quantitative Data (Estimated):

| Parameter | Value |

| Reactant Ratio (Propionate:Oxalate:Base) | 1 : 1 : 1 |

| Reaction Temperature | 0°C to reflux |

| Reaction Time | 2-3 hours for addition, then heating |

| Expected Yield of Ester | 60-70%[5] |

Step 2: Saponification of Ethyl 2-Oxopentanoate

Saponification is the base-promoted hydrolysis of an ester, which yields a carboxylate salt and an alcohol.[1] In this step, ethyl 2-oxopentanoate is treated with sodium hydroxide to produce 2-oxopentanoic acid sodium salt and ethanol.

Reaction Mechanism:

Experimental Protocol:

-

Reaction Setup: Ethyl 2-oxopentanoate is dissolved in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution contains the sodium salt of 2-oxopentanoic acid.

Quantitative Data (Estimated):

| Parameter | Value |

| Reactant Ratio (Ester:NaOH) | 1 : 1.1 (slight excess of base) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 5 hours[1] |

| Expected Yield | >95% (quantitative) |

Purification of 2-Oxopentanoic Acid Sodium Salt

The crude sodium salt in the aqueous solution can be purified to remove any unreacted starting materials and byproducts.

Experimental Protocol:

-

Extraction (Optional Acidification and Re-formation of Salt): To remove any non-acidic organic impurities, the aqueous solution can be washed with an immiscible organic solvent like diethyl ether. For higher purity, the aqueous solution can be acidified with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free 2-oxopentanoic acid, which is less soluble in water and can be extracted into an organic solvent (e.g., ethyl acetate).[1] The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting free acid can then be carefully neutralized with one equivalent of sodium hydroxide or sodium ethoxide in a suitable solvent (e.g., ethanol) to reform the pure sodium salt.

-

Crystallization: The purified sodium salt can be isolated by crystallization. The aqueous solution from the saponification step can be concentrated under reduced pressure. The addition of a miscible organic solvent in which the salt is less soluble (e.g., ethanol or acetone) can induce crystallization. The resulting solid is collected by filtration, washed with a small amount of the cold crystallization solvent, and dried under vacuum.

Quantitative Data (Estimated):

| Parameter | Value |

| Purification Method | Extraction and Crystallization |

| Expected Purity | >98% |

| Overall Yield (from Ethyl Propionate) | 50-65% |

Conclusion

The synthesis of 2-oxopentanoic acid sodium salt via the Claisen condensation of ethyl propionate and diethyl oxalate, followed by saponification, is a robust and effective method. The procedures outlined in this guide provide a detailed framework for the preparation and purification of this important chemical intermediate. Careful control of reaction conditions and purification steps is crucial for obtaining a high yield and purity of the final product.

References

Sodium 2-oxopentanoate structure and chemical formula.

An In-depth Technical Guide to Sodium 2-Oxopentanoate

This guide provides a comprehensive overview of this compound, including its chemical structure, properties, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development.

This compound, also known as sodium 2-ketovalerate, is the sodium salt of 2-oxopentanoic acid.[1] It is an intermediate in the metabolism of amino acids.[2]

Chemical Structure

The chemical structure of this compound is characterized by a five-carbon chain with a ketone group at the second carbon and a carboxylate group at the first carbon, which is ionically bonded to a sodium ion.

References

An In-depth Technical Guide on Sodium 2-oxopentanoate in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-oxopentanoate, also known as sodium α-ketopentanoate or sodium 2-oxovalerate, is a pivotal intermediate in the catabolism of branched-chain amino acids (BCAAs). While not as extensively studied as other alpha-keto acids, its role in metabolic regulation and potential as a biomarker is of growing interest. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of its metabolic context to serve as a valuable resource for researchers in biochemistry and drug development.

Discovery and History

The formal discovery of individual alpha-keto acids is intertwined with the broader elucidation of amino acid metabolism. While a singular "discovery" paper for 2-oxopentanoate is not readily identifiable in historical literature, its existence as an intermediate was implicitly understood with the mapping of the catabolic pathways of branched-chain amino acids.

Early investigations into amino acid metabolism in the mid-20th century laid the groundwork for understanding the role of alpha-keto acids. A significant contribution to this field was made by Alton Meister, whose work in the 1950s included the enzymatic preparation and characterization of various alpha-keto acids, demonstrating their formation from amino acids[1]. The understanding of 2-oxopentanoate's specific role emerged from detailed studies of the metabolic fate of isoleucine.

The catabolism of BCAAs—leucine, isoleucine, and valine—was established to be a multi-step process involving transamination followed by oxidative decarboxylation. It is in the catabolism of isoleucine that 3-methyl-2-oxopentanoate is a key intermediate, and the broader family of 2-oxoacids, including 2-oxopentanoate, were recognized as central players in these pathways[2][3]. The enzymes responsible for these transformations, namely branched-chain amino acid aminotransferase (BCAT) and the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, were subsequently isolated and characterized, solidifying the role of 2-oxopentanoate and its derivatives in intermediary metabolism[4][5].

Biochemical Significance and Metabolic Pathways

This compound is primarily involved in the catabolism of branched-chain amino acids[6][7]. The initial step in the breakdown of leucine, isoleucine, and valine is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs), which exist in both cytosolic and mitochondrial isoforms[3][6]. This reaction transfers the amino group from the BCAA to α-ketoglutarate, forming glutamate and the corresponding branched-chain alpha-keto acid (BCKA)[6].

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex[3][4]. This multi-enzyme complex converts the BCKAs into their respective acyl-CoA derivatives, which then enter downstream metabolic pathways[2][3].

The metabolic pathway for the catabolism of branched-chain amino acids is depicted below:

Signaling Roles

While direct signaling roles for 2-oxopentanoate are not well-established, the broader context of BCAA metabolism suggests potential involvement in major signaling pathways. BCAAs, particularly leucine, are known activators of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation[8][9][10][11]. The mTOR pathway integrates signals from growth factors, amino acids, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy[8][10][11][12].

Conversely, the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, is generally activated under conditions of low energy (high AMP:ATP ratio) and acts to promote catabolic processes while inhibiting anabolic pathways[13][14][15]. There is evidence of crosstalk between BCAA metabolism and AMPK signaling, although the specific effects of 2-oxopentanoate on AMPK are not yet clear.

The potential for 2-oxopentanoate to influence these pathways may be indirect, through its role as a substrate for the BCKDH complex and its impact on the overall flux of BCAA catabolism. Further research is needed to elucidate any direct signaling functions of 2-oxopentanoate.

Quantitative Data

Quantitative data for 2-oxopentanoate is not as abundant as for other key metabolites. The following tables summarize the available information.

| Enzyme Kinetic Parameters | ||||

| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/Tissue |

| Branched-chain α-keto acid dehydrogenase kinase | α-Ketovalerate (2-oxopentanoate) | I40 (mM) | 0.5 | Rabbit Liver |

Note: I40 is the concentration of an inhibitor required to produce 40% inhibition.

| Cellular Concentrations | ||

| Metabolite Class | Concentration Range (pmol/1 x 10^6 cells) | Cell Line |

| Total α-keto acids | 1.55 - 316 | K562 |

Note: This is a general range for total intracellular alpha-keto acids and not specific to 2-oxopentanoate.[16][17]

Experimental Protocols

Enzymatic Synthesis of 2-Oxopentanoate

This protocol is adapted from methodologies for the enzymatic preparation of alpha-keto acids[1][18].

Materials:

-

D-amino acid aminotransferase (D-AAT)

-

D-Norvaline

-

α-Ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Trichloroacetic acid (TCA), 20% solution

-

Sodium hydroxide (NaOH), 4 M solution

Procedure:

-

Prepare a standard reaction mixture (1 mL) containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

50 mM D-Norvaline

-

20 mM α-ketoglutarate

-

0.05 mM PLP

-

Purified D-AAT (concentration to be optimized)

-

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 1 minute for initial rate studies, or longer for preparative synthesis).

-

Stop the reaction by adding 1 mL of 20% TCA.

-

Incubate the mixture on ice for 1 minute to precipitate the protein.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube and neutralize by adding 0.5 mL of 4 M NaOH.

-

The resulting solution contains 2-oxopentanoate, which can be purified by chromatography.

Purification of 2-Oxopentanoate by Chromatography

This is a general protocol for the purification of α-keto acids and may require optimization for 2-oxopentanoate[19][20].

Materials:

-

Anion exchange chromatography column

-

Appropriate buffers for the chosen resin (e.g., formic acid or acetic acid gradients)

-

Lyophilizer

Procedure:

-

Equilibrate the anion exchange column with the starting buffer.

-

Load the neutralized reaction mixture from the synthesis step onto the column.

-

Wash the column with the starting buffer to remove unbound impurities.

-

Elute the bound 2-oxopentanoate using a gradient of increasing salt concentration or decreasing pH.

-

Collect fractions and analyze for the presence of 2-oxopentanoate using a suitable analytical method (e.g., HPLC with UV detection after derivatization).

-

Pool the fractions containing pure 2-oxopentanoate.

-

Lyophilize the pooled fractions to obtain the purified sodium salt of 2-oxopentanoate.

Quantification of 2-Oxopentanoate in Biological Samples by GC-MS

This protocol is a representative method for the analysis of organic acids in urine and can be adapted for plasma or cell extracts[21][22][23][24].

Materials:

-

Urine, plasma, or cell extract sample

-

Internal standard (e.g., a stable isotope-labeled version of 2-oxopentanoate or a structurally similar alpha-keto acid not present in the sample)

-

Diethyl ether and ethyl acetate

-

Hydroxylamine hydrochloride in pyridine (for oximation)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard to a defined volume of the sample.

-

Acidify the sample with HCl.

-

Extract the organic acids with a mixture of diethyl ether and ethyl acetate.

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

-

Derivatization:

-

Oximation: Add the hydroxylamine hydrochloride solution to the dried extract and incubate to convert the keto group to an oxime.

-

Silylation: Add BSTFA with 1% TMCS and incubate to derivatize the carboxylic acid and hydroxyl groups to their trimethylsilyl esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto the GC-MS system.

-

Use an appropriate GC column and temperature program to separate the analytes.

-

Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and quantify the derivatized 2-oxopentanoate and internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known 2-oxopentanoate concentrations.

-

Determine the concentration of 2-oxopentanoate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a key, albeit understudied, metabolite in the intricate network of branched-chain amino acid catabolism. Its central position in these pathways suggests a potential for regulatory influence on cellular metabolism and signaling. While a detailed historical account of its discovery is not prominent in the literature, its biochemical role has been clarified through the broader investigation of amino acid metabolism. This technical guide has synthesized the available information on its history, biochemical function, and analytical methodologies. The provided protocols and data serve as a foundation for further research into the specific roles of this compound in health and disease, with potential applications in biomarker discovery and therapeutic development. Further investigation is warranted to fully elucidate its quantitative aspects and direct signaling functions.

References

- 1. Enzymatic preparation of alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. 2-Oxopentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 19. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. metbio.net [metbio.net]

- 23. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Natural occurrence of 2-oxopentanoate in biological systems.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxopentanoate, also known as α-ketopentanoate or 2-oxovalerate, is a 2-oxo monocarboxylic acid that serves as a key intermediate in the metabolism of several amino acids.[1][2][3] Its presence has been detected in various biological systems, including humans and plants, and in biofluids such as blood and urine.[1] This technical guide provides an in-depth overview of the natural occurrence of 2-oxopentanoate, its metabolic pathways, and the experimental methodologies used for its study. Dysregulation of its metabolism is implicated in certain metabolic disorders, highlighting its importance in cellular biochemistry and potential relevance to human health.[1]

Biosynthesis and Metabolic Pathways

2-Oxopentanoate is primarily generated from the catabolism of essential amino acids, particularly threonine and methionine. It also plays a role in the metabolism of branched-chain amino acids.[1][4]

Major Biosynthetic Routes

-

Threonine Degradation: One of the primary pathways for threonine catabolism involves its deamination by threonine deaminase (also known as threonine dehydratase) to produce 2-oxobutanoate, which can be further metabolized.[4][5] However, other pathways for threonine degradation exist that can lead to intermediates that are precursors for 2-oxopentanoate. A key pathway involves the action of L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-oxobutyrate. This intermediate is then cleaved by 2-amino-3-oxobutyrate-CoA ligase into acetyl-CoA and glycine.[6]

-

Methionine Catabolism: The catabolism of methionine is another significant source of 2-oxopentanoate precursors. Methionine is first converted to S-adenosylmethionine (SAM), a primary methyl group donor in numerous biological reactions.[7][8] Subsequent reactions lead to the formation of homocysteine, which is then converted to cystathionine and ultimately to 2-oxobutanoate.[4][9]

Degradation and Downstream Metabolism

Once formed, 2-oxopentanoate is catabolized by the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1][10] This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of 2-oxopentanoate to form propionyl-CoA.[4] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle) for energy production.[4] Therefore, the metabolism of 2-oxopentanoate is an anaplerotic process that replenishes TCA cycle intermediates.

The accumulation of 2-oxopentanoate and other α-keto acids can be indicative of metabolic disorders, particularly those affecting the BCKDC, such as Maple Syrup Urine Disease (MSUD).[1]

Signaling Pathways and Metabolic Relationships

The metabolic pathways of 2-oxopentanoate biosynthesis and degradation are depicted in the following diagrams.

Biosynthesis of 2-Oxopentanoate Precursors.

Degradation Pathway of 2-Oxopentanoate.

Quantitative Data

The concentration of 2-oxopentanoate in biological fluids is typically low and can vary depending on the physiological and pathological state. While specific concentration ranges are not extensively documented in all tissues, the following table summarizes available information.

| Biological Matrix | Organism | Concentration Range | Method of Detection |

| Urine | Human | < 50 ng/mL (detection limit) | GC-MS |

| Plasma | Human | < 50 ng/mL (detection limit) | GC-MS |

| Fermentation Supernatant | Microbial | 0.06 - 100 µg/mL (calibration range) | UPLC/ESI-MS-MS |

Note: The values presented are based on reported detection limits and calibration ranges from various studies and may not represent physiological concentrations.[11][12]

Experimental Protocols

The detection and quantification of 2-oxopentanoate in biological samples require sensitive and specific analytical methods due to its low abundance and potential for interference from other organic acids.

Sample Preparation

-

Extraction from Aqueous Samples (e.g., Plasma, Urine, Culture Media):

-

Acidify the sample with a strong acid (e.g., HCl) to protonate the carboxylic acid group.

-

Perform liquid-liquid extraction with an organic solvent such as a 2:1 (v/v) mixture of dichloromethane and acetonitrile.[13]

-

Alternatively, for some LC-MS applications, a simple protein precipitation with a solvent like acetonitrile followed by centrifugation may be sufficient.

-

-

Extraction from Tissues:

-

Homogenize the tissue sample in a suitable buffer or solvent.

-

Perform a solvent extraction, often with ethanol followed by a less polar solvent mixture like chloroform/methanol, to isolate both polar and nonpolar metabolites.[14]

-

Centrifuge to remove cellular debris and collect the supernatant for further analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-oxopentanoate, derivatization is necessary to increase its volatility and thermal stability.

Derivatization: A common method involves derivatization with o-phenylenediamine in an acidic medium to form quinoxalinol derivatives.[12] These derivatives are then silylated (e.g., with BSTFA) to form O-trimethylsilyl-quinoxalinols, which are amenable to GC-MS analysis.[12]

GC-MS Parameters (General Example):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

-

Oven Temperature Program: An initial hold at a low temperature (e.g., 50°C for 2 min), followed by a ramp to a higher temperature (e.g., 250°C at 20°C/min).[15]

-

Injection Mode: Splitless or split injection depending on the concentration of the analyte.

-

MS Detection: Chemical ionization (CI) is often used for enhanced sensitivity and specificity, monitoring the protonated molecular ions of the derivatized 2-ketoacids.[12]

GC-MS Workflow for 2-Oxopentanoate Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile compounds like 2-oxopentanoate, often without the need for derivatization.

Chromatographic Separation:

-

Column: Reversed-phase chromatography can be challenging due to the high polarity of organic acids.[16][17] Mixed-mode columns (e.g., C18 with anion exchange) or ion-exclusion columns are often more effective.[16][17]

-

Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used to detect the deprotonated molecule [M-H]⁻.[13]

-

Analysis Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion to product ion transition for 2-oxopentanoate.

UPLC/ESI-MS-MS Method (General Example):

-

Analysis Time: Rapid methods can be developed with analysis times of less than 3 minutes per sample.[11]

-

Internal Standards: The use of isotopically labeled internal standards is crucial for accurate quantification.[11]

-

Calibration: Calibration curves are typically linear over a wide concentration range (e.g., 0.06 - 100 µg/mL).[11]

LC-MS/MS Workflow for 2-Oxopentanoate Analysis.

Conclusion

2-Oxopentanoate is a metabolically significant α-keto acid that lies at the intersection of several amino acid catabolic pathways. Its role in cellular energy metabolism, coupled with its potential as a biomarker for certain metabolic disorders, makes it a molecule of interest for researchers in biochemistry, drug development, and clinical diagnostics. The analytical methodologies outlined in this guide provide a framework for the accurate and sensitive quantification of 2-oxopentanoate in various biological matrices, which is essential for further elucidating its physiological and pathological roles. Continued research into the regulation of 2-oxopentanoate metabolism may uncover novel therapeutic targets for metabolic diseases.

References

- 1. 2-Oxopentanoic acid | 1821-02-9 | Benchchem [benchchem.com]

- 2. 2-Ketovalerate | C5H7O3- | CID 5460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Oxovaleric acid | C5H8O3 | CID 74563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Catabolism of threonine in mammals by coupling of L-threonine 3-dehydrogenase with 2-amino-3-oxobutyrate-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. Profiling of organic acids during fermentation by ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. agilent.com [agilent.com]

- 17. lcms.cz [lcms.cz]

Sodium 2-oxopentanoate synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 2-oxopentanoate, including its chemical properties, synthesis, analytical methods, and biological significance. The information is intended to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Chemical Identity and Synonyms

This compound is the sodium salt of 2-oxopentanoic acid. It is a key intermediate in various metabolic pathways. A comprehensive list of its synonyms and alternative names is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| IUPAC Name | sodium;2-oxopentanoate |

| Synonyms | Sodium 2-ketopentanoate |

| Sodium 2-oxovalerate | |

| 2-Oxopentanoic acid sodium salt | |

| 2-Oxovaleric acid sodium salt | |

| Sodium alpha-ketovalerate | |

| 2-Ketovaleric acid, sodium salt | |

| CAS Number | 13022-83-8[1] |

| PubChem CID | 23663652 |

| EINECS Number | 235-883-3[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its corresponding acid, 2-oxopentanoic acid, is presented in Table 2. This data is crucial for its handling, formulation, and analysis.

Table 2: Physicochemical Properties

| Property | Value | Compound |

| Molecular Formula | C5H7NaO3 | This compound |

| Molecular Weight | 138.09 g/mol | This compound |

| Appearance | White to off-white solid | This compound |

| Solubility | Soluble in water | This compound |

| Molecular Formula | C5H8O3 | 2-Oxopentanoic acid |

| Molecular Weight | 116.11 g/mol [2] | 2-Oxopentanoic acid |

| Melting Point | 7-9 °C[3] | 2-Oxopentanoic acid |

| Boiling Point | 88-90 °C at 12 mmHg[3] | 2-Oxopentanoic acid |

| Density | 1.110 g/mL at 20 °C[3] | 2-Oxopentanoic acid |

| LogP | 0.44[3] | 2-Oxopentanoic acid |

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the key spectral features of its corresponding acid, 2-oxopentanoic acid.

Table 3: Spectroscopic Data for 2-Oxopentanoic Acid

| Technique | Key Features |

| ¹H NMR | Spectral data available.[2] |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry (MS) | Molecular Ion Peak: m/z = 116.0473 (Calculated for C5H8O3)[2] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid) and O-H (carboxylic acid) groups. |

Experimental Protocols

Synthesis of 2-Oxopentanoic Acid (Enzymatic Method)

An enzymatic synthesis of 2-oxopentanoic acid can be achieved using a D-amino acid aminotransferase. The following protocol is based on a published method[4]:

Materials:

-

Recombinant Lactobacillus salivarius UCC118 D-amino acid aminotransferase (D-AAT)

-

D-amino acid (e.g., D-Alanine)

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

100 mM Potassium phosphate buffer (pH 7.5)

-

20% Trichloroacetic acid (TCA)

-

4 M NaOH

Procedure:

-

Prepare a standard reaction mixture (1 mL) containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

50 mM D-amino acid

-

20 mM α-ketoglutarate

-

0.05 mM PLP

-

Purified D-AAT enzyme

-

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 1 minute for initial rate determination).

-

Stop the reaction by adding 1 mL of 20% TCA.

-

Incubate the mixture on ice for 1 minute.

-

Neutralize the mixture by adding 0.5 mL of 4 M NaOH.

-

The product, 2-oxopentanoic acid, can be quantified using UPLC analysis.

Preparation of this compound

This compound can be prepared by neutralizing 2-oxopentanoic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate.

Materials:

-

2-Oxopentanoic acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Anhydrous ethanol or other suitable organic solvent

-

pH indicator or pH meter

Procedure:

-

Dissolve 2-oxopentanoic acid in a suitable solvent like anhydrous ethanol.

-

Slowly add a solution of sodium hydroxide or sodium bicarbonate in the same solvent while stirring.

-

Monitor the pH of the solution. The addition of the base should continue until a neutral pH (approximately 7.0) is reached.

-

The resulting this compound salt can be isolated by evaporation of the solvent under reduced pressure.

-

The solid product can be further purified by recrystallization from an appropriate solvent system.

Quantitative Analysis

High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of 2-oxopentanoic acid in biological samples.

Instrumentation and Conditions:

-

Analytical Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the oxo-acid (typically around 210 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 2-oxopentanoic acid. For complex biological matrices, sample preparation steps such as protein precipitation and solid-phase extraction may be necessary to remove interfering substances.

Biological Significance and Metabolic Pathways

This compound, as the conjugate base of 2-oxopentanoic acid, is a human metabolite involved in amino acid metabolism[2]. It is a key intermediate in the catabolism of several amino acids.

Role in Amino Acid Metabolism

2-Oxopentanoic acid is an intermediate in the metabolic pathways of several amino acids. The diagram below illustrates a simplified overview of its position in these pathways.

Caption: Role of 2-Oxopentanoate in Amino Acid Metabolism.

This compound is a crucial participant in the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The initial step in the breakdown of these amino acids is a transamination reaction, which converts the amino acid into its corresponding α-keto acid.

Enzymatic Reactions

Several enzymes are known to act on 2-oxocarboxylic acids, including 2-oxopentanoate. For instance, ω-transaminases can utilize 2-oxopentanoic acid as a substrate for the production of unnatural amino acids. The following diagram depicts a generalized enzymatic reaction involving 2-oxopentanoate.

Caption: General Enzymatic Transamination of 2-Oxopentanoate.

Conclusion

This compound is a valuable compound for researchers in the life sciences. Its role as a metabolite in key amino acid pathways makes it an important subject for studies in metabolic disorders and drug development. This guide provides a foundational understanding of its chemistry, synthesis, analysis, and biological context, serving as a resource for further investigation and application. The provided protocols and data tables are intended to facilitate experimental design and interpretation.

References

- 1. sodium,2-oxopentanoate, CasNo.13022-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 2-Oxovaleric acid | C5H8O3 | CID 74563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-Oxopentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Untitled Document [ucl.ac.uk]

- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 7. panamacollegeofcellscience.org [panamacollegeofcellscience.org]

- 8. teachmephysiology.com [teachmephysiology.com]

The Enzymatic Conversion of Amino Acids to Keto Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, key enzymatic players, and experimental methodologies involved in the conversion of amino acids to their corresponding α-keto acids. This fundamental biochemical process is central to amino acid catabolism, nitrogen metabolism, and the synthesis of various metabolic intermediates. Understanding these pathways and the enzymes that govern them is critical for research in metabolic diseases, drug development, and biotechnology.

Core Mechanisms of Amino Acid to Keto Acid Conversion

The transformation of an amino acid to an α-keto acid primarily occurs through two main enzymatic pathways: transamination and oxidative deamination . These processes effectively remove the α-amino group from the amino acid backbone.

Transamination: The Transfer of an Amino Group

Transamination is a reversible reaction involving the transfer of an amino group from an amino acid to an α-keto acid, typically α-ketoglutarate.[1] This reaction is catalyzed by a class of enzymes known as aminotransferases or transaminases , which are found in the cytoplasm and mitochondria of cells.[2] This process results in the formation of a new amino acid (often glutamate) and a new α-keto acid (the carbon skeleton of the original amino acid).[1]

A crucial coenzyme in this process is pyridoxal phosphate (PLP) , the active form of vitamin B6.[2][3] The aldehyde group of PLP forms a Schiff base linkage with the amino group of the amino acid substrate, facilitating the transfer.[4] The mechanism involves the conversion of PLP to pyridoxamine phosphate (PMP) as it accepts the amino group, which is then transferred to the acceptor α-keto acid.[4]

Oxidative Deamination: The Removal of an Amino Group

Oxidative deamination is the direct removal of an amino group from an amino acid to form the corresponding keto acid and ammonia.[5] This process is primarily catalyzed by two main classes of enzymes:

-

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme specifically catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using NAD+ or NADP+ as a cofactor.[5][6] This reaction is a key link between amino acid metabolism and the citric acid cycle.[6]

-

Amino Acid Oxidases: These flavoenzymes, containing either flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN), catalyze the oxidative deamination of L- or D-amino acids.[7][8][9] The reaction consumes oxygen and produces an α-keto acid, ammonia, and hydrogen peroxide.[8] L-amino acid oxidases (LAAOs) are found in various organisms, including snake venom and bacteria, while D-amino acid oxidases (DAAOs) are involved in the metabolism of D-amino acids.[8][9]

Key Enzymes and Their Characteristics

A variety of enzymes are responsible for the conversion of amino acids to keto acids, each with specific substrate preferences and kinetic properties.

Aminotransferases (Transaminases)

These PLP-dependent enzymes are central to nitrogen metabolism. Two of the most clinically significant aminotransferases are:

-

Alanine Aminotransferase (ALT): Primarily found in the liver, ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate.[10]

-

Aspartate Aminotransferase (AST): Found in various tissues including the liver, heart, and skeletal muscle, AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate.[11]

The substrate specificity of aminotransferases is crucial for their biological role. For instance, the active site of aspartate aminotransferase contains a conserved arginine residue (Arg-292) that forms a salt bridge with the carboxylate group of its preferred substrates, aspartate and glutamate.[12]

Glutamate Dehydrogenase (GDH)

GDH is a hexameric enzyme located in the mitochondria that plays a pivotal role in both amino acid catabolism and anabolism.[6] It is unique in its ability to utilize both NAD+ and NADP+ as coenzymes.[13] The activity of GDH is allosterically regulated by various metabolites, allowing for the fine-tuning of amino acid breakdown in response to the cell's energy status.[14]

L-Amino Acid Oxidases (LAAOs)

LAAOs are FAD-dependent enzymes that catalyze the stereospecific oxidative deamination of L-amino acids.[8] They exhibit broad substrate specificity, with a preference for hydrophobic and aromatic amino acids.[8][15] The reaction mechanism involves the reduction of FAD by the amino acid to form an imino acid intermediate, which is then hydrolyzed to the corresponding α-keto acid and ammonia. The reduced FAD is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide.[8]

D-Amino Acid Oxidases (DAAOs)

DAAOs are FAD-containing flavoenzymes that catalyze the oxidative deamination of D-amino acids.[9] While L-amino acids are the primary building blocks of proteins, D-amino acids play important roles in various biological processes, particularly in the nervous system. DAAOs show broad substrate specificity for neutral and hydrophobic D-amino acids.[16]

Quantitative Data on Enzyme Kinetics and Substrate Specificity

The efficiency and substrate preference of these enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (K_m_) and the maximum reaction velocity (V_max_).[17]

| Enzyme | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Source |

| Human Alanine Aminotransferase (ALT) | L-Alanine | 10.12 | 0.48 mM/min | [18] |

| L-Glutamate | 3.22 | 0.22 mM/min | [18] | |

| α-Ketoglutarate | 0.18 | - | [19] | |

| Bovine Glutamate Dehydrogenase (GDH) | Glutamate (pH 8.0) | 3 | - | [20] |

| NAD+ (pH 8.0) | 0.01 | - | [20] | |

| α-Ketoglutarate (pH 6.0) | 30 | - | [20] | |

| L-Amino Acid Oxidase (P. luteoviolacea) | L-Leucine | 0.03 ± 0.01 | 3.3 ± 0.1 s⁻¹ | [21] |

| L-Methionine | 0.05 ± 0.01 | 5.2 ± 0.2 s⁻¹ | [21] | |

| L-Glutamine | 0.11 ± 0.01 | 10 ± 1 s⁻¹ | [21] | |

| L-Phenylalanine | 0.03 ± 0.01 | 1.1 ± 0.1 s⁻¹ | [21] | |

| L-Tryptophan | 0.02 ± 0.01 | 0.8 ± 0.1 s⁻¹ | [21] | |

| L-Tyrosine | 0.03 ± 0.01 | 1.0 ± 0.1 s⁻¹ | [21] | |

| Human D-Amino Acid Oxidase (hDAAO) | D-Cysteine | 0.21 | 1.9 s⁻¹ | [16] |

| D-Alanine | 1.8 | 1.3 s⁻¹ | [16] | |

| D-Proline | 0.53 | 1.5 s⁻¹ | [16] | |

| D-Serine | 1.6 | 0.07 s⁻¹ | [16] | |

| D-Tyrosine | 0.12 | 2.5 s⁻¹ | [16] | |

| D-Phenylalanine | 0.24 | 1.9 s⁻¹ | [16] | |

| D-Tryptophan | 0.21 | 1.9 s⁻¹ | [16] |

Table 1: Kinetic Parameters of Key Enzymes in Amino Acid to Keto Acid Conversion. This table summarizes the Michaelis-Menten constant (K_m_) and maximum reaction rate (V_max_ or k_cat_) for various enzymes with their respective substrates.

| Enzyme | Preferred Substrates | Less Preferred/Non-Substrates | Source |

| Human Aspartate Aminotransferase (GOT1) | L-Aspartate, L-Glutamate, α-Ketoglutarate, Oxaloacetate | L-Asparagine, L-Alanine, Cationic amino acids (L-arginine, L-lysine, L-ornithine) | [12][22] |

| Human Alanine Aminotransferase (GPT) | L-Glutamate, L-Alanine | L-Glutamine, L-Aspartate | [22] |

| L-Amino Acid Oxidase (from snake venom) | Hydrophobic (L-Met, L-Leu, L-Ile) and Aromatic (L-Phe, L-Trp) L-amino acids | - | [8] |

| D-Amino Acid Oxidase (general) | Neutral and hydrophobic D-amino acids (e.g., D-Proline, D-Alanine, D-Phenylalanine) | Acidic D-amino acids (D-Aspartate, D-Glutamate) | [1][2] |

Table 2: Substrate Specificity of Key Enzymes. This table outlines the preferred and less favored substrates for the major enzymes involved in the conversion of amino acids to keto acids.

Experimental Protocols

Accurate measurement of enzyme activity and quantification of substrates and products are essential for studying these metabolic pathways.

Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)

This assay measures ALT activity by detecting the production of pyruvate in a coupled enzymatic reaction.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. The pyruvate is then used in a reaction that generates a colored product, which can be measured spectrophotometrically.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

-

ALT Assay Buffer

-

Pyruvate Standard

-

ALT Enzyme Mix

-

ALT Substrate

-

Samples (serum, plasma, tissue homogenates, or cell lysates)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of pyruvate standards by diluting the stock solution in ALT Assay Buffer to known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Add 20 µL of each standard to separate wells of the 96-well plate.

-

-

Sample Preparation:

-

Add 1-20 µL of your sample to the wells.

-

Adjust the final volume in each well to 20 µL with ALT Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a master reaction mix containing ALT Assay Buffer, a colorimetric probe, ALT Enzyme Mix, and ALT Substrate according to the kit manufacturer's instructions.

-

-

Measurement:

-

Add 100 µL of the master reaction mix to each well containing standards and samples.

-

Mix well.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 570 nm at multiple time points (e.g., every 5 minutes) to ensure the readings are within the linear range of the standard curve.

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve of absorbance versus pyruvate concentration.

-

Determine the concentration of pyruvate produced in the samples from the standard curve.

-

Calculate the ALT activity based on the amount of pyruvate generated per unit of time.

-

Glutamate Dehydrogenase (GDH) Activity Assay (Colorimetric)

This assay determines GDH activity by measuring the production of NADH in a coupled enzymatic reaction.

Principle: GDH catalyzes the oxidative deamination of glutamate, producing α-ketoglutarate and reducing NAD+ to NADH. The NADH then reacts with a probe to generate a colorimetric product, measured at 450 nm.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

GDH Assay Buffer

-

Glutamate Solution

-

GDH Developer

-

NADH Standard

-

Samples (serum, tissue homogenates, or cell lysates)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of NADH standards by diluting the stock solution in GDH Assay Buffer to known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

-

Sample Preparation:

-

Homogenize tissue or cells in ice-cold GDH Assay Buffer.

-

Centrifuge to remove insoluble material.

-

Add 5-50 µL of the sample supernatant to the wells.

-

Adjust the final volume in each well to 50 µL with GDH Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a master reaction mix containing GDH Assay Buffer, Glutamate Solution, and GDH Developer according to the kit manufacturer's instructions.

-

-

Measurement:

-

Add 100 µL of the master reaction mix to each well.

-

Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode (e.g., every 3-5 minutes).

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve of absorbance versus NADH concentration.

-

Determine the rate of NADH production in the samples from the linear portion of the kinetic curve and the standard curve.

-

Calculate the GDH activity.

-

L-Amino Acid Oxidase (LAAO) Activity Assay (Spectrophotometric)

This assay measures LAAO activity through a coupled reaction with horseradish peroxidase (HRP).

Principle: LAAO catalyzes the oxidative deamination of an L-amino acid, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by HRP to oxidize a chromogenic substrate (e.g., o-dianisidine or o-phenylenediamine), resulting in a colored product that can be measured spectrophotometrically.

Materials:

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.8)

-

L-amino acid substrate (e.g., L-leucine)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., o-phenylenediamine - OPD)

-

2 M HCl (to stop the reaction)

-

Enzyme solution (sample containing LAAO)

Procedure:

-

Reagent Preparation:

-

Prepare a substrate solution containing the L-amino acid, OPD, and HRP in Tris-HCl buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add 10 µL of the enzyme solution to each well.

-

Add 90 µL of the substrate solution to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Stopping the Reaction:

-

Add 50 µL of 2 M HCl to each well to stop the reaction.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the chromogenic substrate used (e.g., 492 nm for OPD).

-

-

Calculation:

-

A standard curve can be generated using known concentrations of H₂O₂ to quantify the amount produced by the LAAO activity.

-

Quantitative Analysis of Amino Acids and Keto Acids by HPLC-MS/MS

This method provides high sensitivity and specificity for the simultaneous quantification of multiple amino acids and keto acids in biological samples.

Principle: The analytes in the sample are separated based on their physicochemical properties using high-performance liquid chromatography (HPLC). The separated molecules are then ionized and detected by a tandem mass spectrometer (MS/MS), which provides both mass and structural information for precise identification and quantification.

General Workflow:

-

Sample Preparation:

-

Deproteinize biological samples (e.g., plasma, serum, tissue homogenates) using a solvent like methanol.[23]

-

Centrifuge to remove precipitated proteins.

-

The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).

-

For keto acids, derivatization may be necessary to improve their chromatographic retention and ionization efficiency.[24]

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 for reversed-phase or HILIC for hydrophilic interaction chromatography).

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used to separate the analytes.[25]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is a common ionization technique for these polar molecules.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

-

-

Data Analysis:

-

The peak areas of the analytes are integrated.

-

Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of the amino acids and keto acids.

-

Visualizing the Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in these biochemical pathways and experimental procedures. The following diagrams are generated using the Graphviz (DOT language).

Caption: General overview of the transamination reaction.

Caption: Overview of oxidative deamination pathways.

Caption: Experimental workflow for a colorimetric ALT assay.

Caption: Workflow for amino and keto acid analysis by HPLC-MS/MS.

References

- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Oxidase, D- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative deamination - Wikipedia [en.wikipedia.org]

- 6. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 10. Alanine transaminase - Wikipedia [en.wikipedia.org]

- 11. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 12. Role of arginine-292 in the substrate specificity of aspartate aminotransferase as examined by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Untitled Document [ucl.ac.uk]

- 18. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]

- 25. protocols.io [protocols.io]

The Function of Sodium 2-Oxopentanoate in Cellular Respiration: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the role of sodium 2-oxopentanoate, also known as sodium α-ketovalerate, in cellular respiration. While not a direct intermediate of the citric acid cycle, this compound serves as a key substrate derived from the catabolism of branched-chain amino acids, feeding into mitochondrial energy production pathways. This document details its metabolic conversion, the enzymatic machinery involved, and its ultimate contribution to the acetyl-CoA pool. Furthermore, we present detailed experimental protocols for elucidating the impact of this compound on mitochondrial function, including the measurement of oxygen consumption and ATP production rates. Hypothetical quantitative data is presented to illustrate expected experimental outcomes. This guide is intended to serve as a comprehensive resource for researchers investigating branched-chain amino acid metabolism and its implications for cellular bioenergetics and drug development.

Introduction

This compound is an alpha-keto acid that plays a significant role as an intermediate in the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[1] Its metabolism is intrinsically linked to cellular respiration, providing a carbon source for the generation of acetyl-CoA, a primary fuel for the citric acid cycle (TCA cycle).[1] Understanding the metabolic fate of this compound is crucial for researchers in various fields, including metabolic disorders, nutrition, and pharmacology.

The accumulation of branched-chain alpha-keto acids is associated with metabolic diseases such as Maple Syrup Urine Disease (MSUD), where the primary catabolic enzyme complex is deficient.[2] In such conditions, elevated levels of these keto acids can be toxic and may interfere with mitochondrial function by inhibiting key enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[2] Therefore, elucidating the precise role of this compound in cellular bioenergetics is of significant interest.

This technical guide will provide a detailed overview of the metabolic pathway of this compound, focusing on its conversion to a substrate for the TCA cycle. We will also present a comprehensive experimental protocol for quantifying its effects on mitochondrial respiration and provide illustrative data and visualizations to aid in the design and interpretation of such studies.

Metabolic Pathway of this compound

This compound is primarily derived from the transamination of the amino acid L-isoleucine. The subsequent and critical step in its catabolism is an irreversible oxidative decarboxylation reaction. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) , a large, multi-enzyme complex located in the inner mitochondrial membrane.[3][4]

The BCKDH complex is a member of the α-ketoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes that are central to the TCA cycle.[4] The BCKDH complex consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3).[2]

The overall reaction catalyzed by the BCKDH complex is:

2-oxopentanoate + CoA + NAD⁺ → α-methylbutyryl-CoA + CO₂ + NADH + H⁺

The product of this reaction, α-methylbutyryl-CoA, then undergoes further enzymatic reactions, including β-oxidation, to ultimately yield acetyl-CoA and propionyl-CoA. The acetyl-CoA directly enters the citric acid cycle by condensing with oxaloacetate to form citrate.[5][6] The propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate, through a series of carboxylation and isomerization reactions. The NADH produced during the BCKDH-catalyzed reaction also contributes to the electron transport chain, leading to ATP synthesis.

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, with phosphorylation by a specific kinase leading to inactivation and dephosphorylation by a phosphatase causing activation.[1] This regulation allows for the control of BCAA catabolism in response to physiological conditions such as exercise and nutritional status.[1]

Experimental Protocols for Assessing the Impact of this compound on Mitochondrial Respiration

To quantify the effect of this compound on cellular respiration, a detailed experimental protocol using a Seahorse XFe96 Analyzer is provided below. This method allows for the real-time measurement of oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials and Reagents

-

Cells or Isolated Mitochondria: The choice of experimental system will depend on the research question. For this protocol, we will describe the use of isolated mitochondria from a relevant tissue source (e.g., liver, skeletal muscle).

-

Mitochondrial Isolation Buffer: (e.g., 70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, and 0.5% (w/v) fatty acid-free BSA, pH 7.2)[7]

-

Mitochondrial Assay Solution (MAS): (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.4% (w/v) fatty acid-free BSA, pH 7.2, supplemented with substrates)[8]

-

This compound: High-purity stock solution.

-

Substrates and Inhibitors:

-

Malate

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone; a protonophore uncoupler)

-

Antimycin A (Complex III inhibitor)

-

Rotenone (Complex I inhibitor)

-

-

Seahorse XFe96 Analyzer and consumables: (Calibrant, sensor cartridge, cell culture microplates)

Experimental Workflow

References

- 1. Mechanism of activation of branched-chain alpha-keto acid dehydrogenase complex by exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikiwand [wikiwand.com]

- 5. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]

- 8. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols for Sodium 2-oxopentanoate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Sodium 2-oxopentanoate, also known as sodium α-ketovalerate, in cell culture experiments. This document is intended for researchers in cell biology, cancer metabolism, and drug development.

Introduction

This compound is an alpha-keto acid that can serve as a metabolic intermediate and a precursor for amino acid synthesis. In cell culture, alpha-keto acids are increasingly studied for their roles in cellular metabolism, energy production, and signaling. They can be utilized as alternative energy sources, influence metabolic pathways, and modulate cellular responses in various physiological and pathological conditions, including cancer.[1][2][3][4] These notes provide protocols for preparing and using this compound in cell culture and for assessing its effects on cell viability, protein expression, and metabolic flux.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound, the following table provides example concentration ranges for a related alpha-keto acid, α-ketoglutarate, which can be used as a starting point for optimization studies with this compound.[5]

| Parameter | Cell Line | Concentration Range | Observed Effect | Reference |

| Cell Growth | C2C12 | 0.1 - 1.0 mM | Increased cell proliferation | [5] |

| Cell Growth | C2C12 | 20 - 30 mM | Decreased cell proliferation | [5] |

| Metabolism | C2C12 | 0.1 - 30 mM | Reduced glucose consumption and ammonia production | [5] |

| Protein Turnover | Porcine Mammary Epithelial Cells | 0.05 - 0.2 mM (α-ketoisovalerate) | No effect on protein synthesis or degradation | [6] |

Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

Protocol:

-

Weigh the desired amount of this compound powder in a sterile conical tube under aseptic conditions (e.g., in a laminar flow hood).

-

Add a sufficient volume of sterile PBS or serum-free cell culture medium to achieve a desired stock concentration (e.g., 100 mM).

-

Vortex the solution until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one week.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on cell viability.[7][8][9]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS as the highest treatment dose).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol can be used to assess changes in protein expression in response to this compound treatment.[10][11][12][13]

Materials:

-

Cells treated with this compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified time.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-